2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.: 893373-77-8
Cat. No.: VC5188154
Molecular Formula: C17H18N4O5S2
Molecular Weight: 422.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893373-77-8 |
|---|---|
| Molecular Formula | C17H18N4O5S2 |
| Molecular Weight | 422.47 |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C17H18N4O5S2/c1-26-7-6-20-16(23)15-13(5-8-27-15)19-17(20)28-10-14(22)18-11-3-2-4-12(9-11)21(24)25/h2-4,9H,5-8,10H2,1H3,(H,18,22) |
| Standard InChI Key | OVSNPUAWHGEVKB-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The formula for this compound can be deduced from its components. Assuming it follows a similar pattern to related compounds, it would involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
-
Molecular Weight: This would depend on the exact formula but is expected to be in the range of several hundred grams per mole, given the complexity of the molecule.
Synonyms and Related Compounds
-
Similar compounds, such as N-(4-acetylphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have been documented with specific CAS numbers and molecular weights (e.g., 419.5 g/mol for the latter).
Synthesis and Characterization
-
Synthesis of related compounds often involves multi-step reactions using commercially available reagents. Characterization typically includes NMR and mass spectrometry to confirm the structure .
Data Tables
Given the lack of specific data on 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide, we can create a hypothetical table based on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume